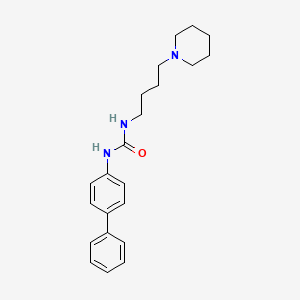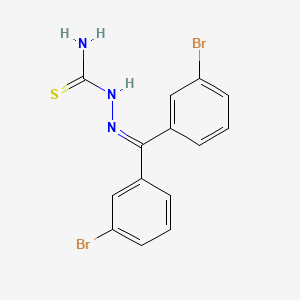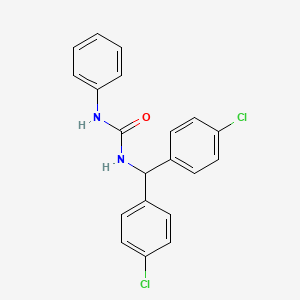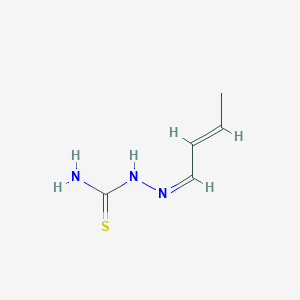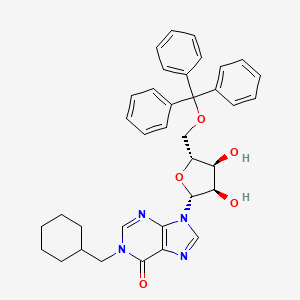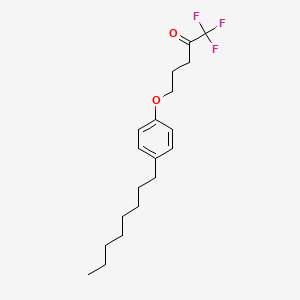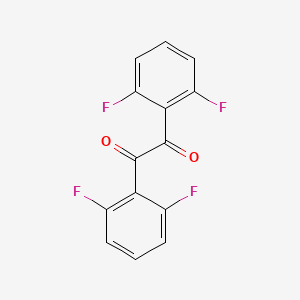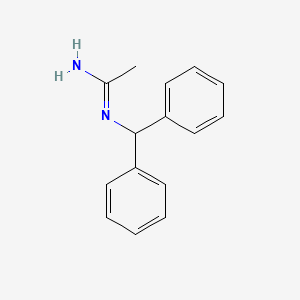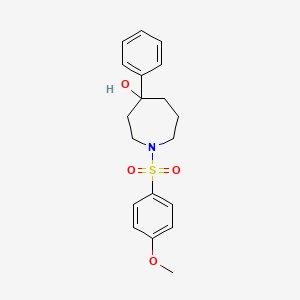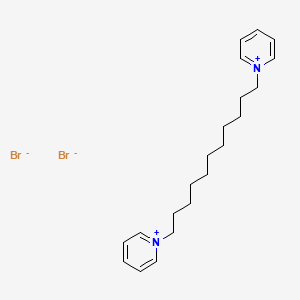
1,2-Bis(2,3,4-trifluorophenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H6F6O2 It is a derivative of benzil, where the phenyl groups are substituted with trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione typically involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidation of the corresponding diol using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to the corresponding diol or other reduced forms.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl groups enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with dimethoxy groups instead of trifluoromethyl groups.
1,2-bis(4-bromophenyl)ethane-1,2-dione: Contains bromine atoms instead of fluorine atoms.
1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Similar structure but with trifluoromethyl groups at different positions on the phenyl rings
Uniqueness
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and interactions with biological targets. This unique substitution pattern imparts distinct properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C14H4F6O2 |
|---|---|
Poids moléculaire |
318.17 g/mol |
Nom IUPAC |
1,2-bis(2,3,4-trifluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H4F6O2/c15-7-3-1-5(9(17)11(7)19)13(21)14(22)6-2-4-8(16)12(20)10(6)18/h1-4H |
Clé InChI |
PWUSEBWVFQBDEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)C(=O)C2=C(C(=C(C=C2)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



